molecular formula C6H3Cl3O B12395710 2,3,6-Trichlorophenol-4,5-D2

2,3,6-Trichlorophenol-4,5-D2

Cat. No.: B12395710
M. Wt: 199.5 g/mol
InChI Key: XGCHAIDDPMFRLJ-QDNHWIQGSA-N
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Description

2,3,6-Trichlorophenol-4,5-D2: is a deuterated derivative of 2,3,6-Trichlorophenol, a chlorinated phenol compound. This compound is characterized by the presence of three chlorine atoms and two deuterium atoms attached to the phenol ring. It is commonly used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenol-4,5-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. The process begins with the electrophilic chlorination of phenol to produce 2,3,6-Trichlorophenol. This is followed by a deuterium exchange reaction using deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of phenol using chlorine gas in the presence of a catalyst. The deuterium exchange is then carried out using deuterated solvents and reagents in specialized reactors to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorophenol-4,5-D2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less chlorinated phenols or completely dechlorinated phenol.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6-Trichlorophenol-4,5-D2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of 2,3,6-Trichlorophenol-4,5-D2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4,6-Trichlorophenol-3,5-D2
  • 2,4,5-Trichlorophenol-3,6-D2
  • 2,3,5,6-Tetrachlorophenol

Comparison:

Properties

Molecular Formula

C6H3Cl3O

Molecular Weight

199.5 g/mol

IUPAC Name

2,3,6-trichloro-4,5-dideuteriophenol

InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D

InChI Key

XGCHAIDDPMFRLJ-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Cl)Cl

Origin of Product

United States

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